molecular formula C23H22O8 B11125984 methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate

methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate

Cat. No.: B11125984
M. Wt: 426.4 g/mol
InChI Key: ZXGJHSAUARQQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methoxy groups at positions 7 and 6. The compound also features a 4-oxobutanoate ester moiety linked to a 3-methoxyphenyl group at the 4-position (Fig. 1). Coumarins are known for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C23H22O8

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C23H22O8/c1-27-14-7-5-6-13(10-14)18(24)11-17(23(26)30-4)16-12-20(25)31-21-15(16)8-9-19(28-2)22(21)29-3/h5-10,12,17H,11H2,1-4H3

InChI Key

ZXGJHSAUARQQQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C(CC(=O)C3=CC(=CC=C3)OC)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7,8-dimethoxy-4-chromenone and 3-methoxybenzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 7,8-dimethoxy-4-chromenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The resulting intermediate undergoes esterification with methyl bromoacetate in the presence of a base like sodium hydride or potassium tert-butoxide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of thioethers or amines.

Scientific Research Applications

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s chromen-2-one core can bind to active sites of enzymes, inhibiting their activity. Additionally, the methoxy and oxo groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues in the 4-Oxobutanoate Ester Family

Several compounds share the 4-oxobutanoate ester backbone but differ in substituents, leading to variations in properties:

Compound Name Substituents (R1, R2) Molecular Formula Key Features Reference
Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate R1 = 7,8-dimethoxy-2-oxo-2H-chromen C₂₄H₂₂O₈ Coumarin core with dual methoxy groups; 3-methoxyphenyl at 4-oxobutanoate
Methyl 4-(4′-chloro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate R1 = 4′-chlorobiphenyl C₁₈H₁₅ClO₃ Chlorinated biphenyl substituent; higher lipophilicity
Methyl 4-(4′-fluoro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate R1 = 4′-fluorobiphenyl C₁₈H₁₅FO₃ Fluorinated biphenyl substituent; enhanced metabolic stability
Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate R1 = 4-fluorophenyl C₁₈H₁₇FO₄ Fluorophenyl group at C2; similar 3-methoxyphenyl at C4

Key Observations :

  • Lipophilicity : Chlorinated and fluorinated biphenyl analogues (e.g., compounds from ) show increased lipophilicity compared to the methoxyphenyl-substituted target compound, which may affect membrane permeability.

Coumarin Derivatives with Modified Substituents

Coumarin derivatives with varying substituents highlight the impact of structural modifications:

Compound Name Substituents Biological Relevance Reference
2-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)phenyl 4-toluenesulfonate Sulfonate and flavanone moieties Intermediate for natural product synthesis
Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(naphthalen-2-yl)-4-oxobutanoate Naphthalen-2-yl substituent Bulkier aromatic group; potential for π-π interactions

Key Observations :

  • Functional Groups : The sulfonate group in introduces polarity, contrasting with the ester groups in the target compound. This difference may influence solubility and binding affinity.

Biological Activity

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate is a complex compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features, such as the presence of multiple methoxy groups and a chromenone core, contribute to its potential pharmacological applications.

Molecular Formula

The molecular formula of this compound is C24H24O9C_{24}H_{24}O_{9} with a molecular weight of approximately 440.44 g/mol.

Structural Features

The compound features:

  • Coumarin Backbone : A bicyclic structure consisting of a benzene ring fused to a pyrone ring.
  • Methoxy Groups : Two methoxy groups at the 7 and 8 positions enhance solubility and biological activity.
  • Butanoate Group : Located at the 4 position, crucial for biological interactions.

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has been shown to:

  • Inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values comparable to standard chemotherapeutics like doxorubicin.

Antibacterial and Antifungal Activity

The compound has demonstrated antibacterial and antifungal properties:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 μg/mL .
  • Antifungal : Exhibits antifungal activity with MIC values between 5.8 to 7.8 μg/mL against various fungal strains .

The biological activity is attributed to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
  • Binding Affinity : Interaction studies indicate strong binding affinities with targets like Bcl-2 proteins involved in apoptosis regulation.

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific structural features for biological efficacy:

  • Methoxy Substitution : The presence of methoxy groups enhances membrane permeability and bioactivity.
  • Phenyl Ring Modifications : Variations in the phenyl ring influence cytotoxicity and antibacterial activity, indicating that substituents can significantly affect the overall potency of the compound.

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of this compound against A549 and MCF7 cell lines:

  • Results showed that the compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers.

Antimicrobial Efficacy Assessment

Another study assessed its antimicrobial efficacy against various bacterial strains:

  • The compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.